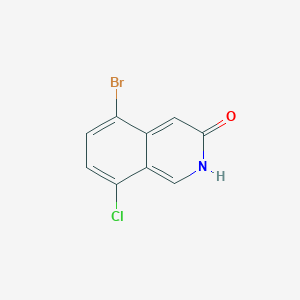
1-(methoxymethyl)-3-methylbenzene
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Methoxymethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chloride ion, forming the desired ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methoxymethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: 3-methylbenzyl alcohol.
Substitution: Halogenated derivatives such as 3-bromo-1-(methoxymethyl)-3-methylbenzene.
Applications De Recherche Scientifique
1-(Methoxymethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers and their metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and its interactions with biological systems is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(methoxymethyl)-3-methylbenzene in chemical reactions involves the activation of the benzene ring and the methoxymethyl group. The methoxymethyl group can act as an electron-donating group, increasing the electron density on the benzene ring and making it more reactive towards electrophilic substitution reactions. Additionally, the methoxymethyl group can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methoxymethyl)-2-methylbenzene: Similar structure but with the methoxymethyl group at the ortho position.
1-(Methoxymethyl)-4-methylbenzene: Similar structure but with the methoxymethyl group at the para position.
3-Methoxy-1-methylbenzene: The methoxy group is directly attached to the benzene ring instead of the methoxymethyl group.
Uniqueness
1-(Methoxymethyl)-3-methylbenzene is unique due to the specific positioning of the methoxymethyl group at the meta position relative to the methyl group. This positioning influences its reactivity and the types of reactions it can undergo. The presence of the methoxymethyl group also imparts different electronic and steric properties compared to its ortho and para isomers, leading to distinct chemical behavior and applications.
Propriétés
IUPAC Name |
1-(methoxymethyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHCCKLBSWVWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438453 | |
| Record name | Benzene, 1-(methoxymethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-51-0 | |
| Record name | 3-Methylbenzyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(methoxymethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)

![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)


![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B6596580.png)




![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)



